molecular formula C7H16Cl2N2 B1413498 N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1909337-55-8

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B1413498
CAS No.: 1909337-55-8
M. Wt: 199.12 g/mol
InChI Key: BCRZWXCOXUVNPU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic tertiary amine salt with a rigid 3-azabicyclo[3.1.0]hexane scaffold. Key properties include:

  • Molecular Formula: C₇H₁₆Cl₂N₂
  • Molecular Weight: 199.12 g/mol
  • CAS Numbers: 1622351-34-1 (rel-(1R,5S,6s) enantiomer), 1909337-55-8, and 334618-23-4 (different suppliers or salt forms) .
  • Purity: ≥97% (pharmaceutical grade), available in quantities up to 25 kg .
  • Applications: Used in pharmaceutical research for its conformational rigidity, mimicking piperidine derivatives in drug design .

Properties

IUPAC Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9(2)7-5-3-8-4-6(5)7;;/h5-8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRZWXCOXUVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-55-8
Record name N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Preparation Methods

Intramolecular Cyclopropanation via Ruthenium(II) Catalysis

One prominent synthetic approach involves the intramolecular cyclopropanation of α-diazoacetates catalyzed by ruthenium(II) complexes. This method enables the formation of the bicyclic core by generating a cyclopropane ring fused to the azabicyclohexane structure. The reaction conditions generally include:

  • Use of α-diazoacetate precursors
  • Ruthenium(II) catalyst under mild temperatures (room temperature to slightly elevated)
  • Solvent systems compatible with diazo compounds and catalyst stability

This route is valued for its regio- and stereoselectivity, producing the desired bicyclic amine with high purity and yield.

Hydrogenation and Work-up Process

Another well-documented method involves the hydrogenation of benzylated amine intermediates:

  • Benzylated amine (approx. 0.89 mol) is suspended in methanol with charcoal and filtered to remove impurities.
  • Acetic acid is added to the filtrate before charging the mixture into a Buchi hydrogenator.
  • 5% Pd/C catalyst is introduced, and the mixture is hydrogenated under 3 bar hydrogen pressure at 20–25 °C for 6 hours.
  • Post-hydrogenation, the catalyst is filtered off, and solvents are concentrated under vacuum at 40 °C.
  • The viscous solution is diluted with water and cooled to 20 °C.
  • A biphasic quench is performed by adding 10 N NaOH and methyl tert-butyl ether (MTBE), agitating the mixture to extract the organic phase.
  • The organic layer is heated and distilled under reduced pressure (130 mm Hg) to isolate the bicyclic amine as a colorless liquid with yields up to 97.8%.

Salt Formation: Dihydrochloride Preparation

The free base bicyclic amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in suitable solvents, typically resulting in a crystalline solid with high purity (≥97%). This salt form improves stability and handling for pharmaceutical applications.

Industrial Production Techniques

Industrial scale synthesis adapts the above laboratory methods with optimization for:

  • Continuous flow reactors to improve reaction control and scalability
  • Enhanced catalytic systems for improved turnover and selectivity
  • Efficient biphasic extraction and purification to minimize solvent use and maximize recovery
  • Use of robust hydrogenation setups for large-scale catalytic reduction

These adaptations ensure reproducibility, safety, and cost-effectiveness in producing N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride at commercial volumes.

Reaction Analysis and Mechanistic Insights

Reaction Type Reagents/Conditions Outcome/Product
Intramolecular Cyclopropanation α-Diazoacetates, Ru(II) catalyst, mild temperature Formation of bicyclic azabicyclohexane core
Catalytic Hydrogenation Pd/C catalyst, H2 (3 bar), MeOH, acetic acid, 20–25 °C Reduction of benzylated amine to bicyclic amine
Salt Formation HCl in suitable solvent Formation of dihydrochloride salt
Oxidation KMnO4 or CrO3 under acidic/neutral conditions N-oxides or carboxylic acids
Reduction LiAlH4 or NaBH4 in ether or methanol Secondary or tertiary amines
Nucleophilic Substitution Alkyl halides or acyl chlorides with base N-alkyl or N-acyl derivatives

The bicyclic structure allows for selective transformations at the nitrogen atom and adjacent carbons, with the rigid scaffold influencing reactivity and stereochemical outcomes.

Detailed Research Findings and Data

Yield and Purity Data from Hydrogenation Route

Step Conditions Yield (%) Purity (%) Physical State
Hydrogenation Pd/C, H2 (3 bar), MeOH, 20–25 °C, 6 h 97.8 >97 Colorless liquid
Biphasic Extraction 10 N NaOH, MTBE, 20 °C Quantitative Organic phase
Distillation 130 mm Hg, 90 °C 88 Colorless liquid
Salt Formation (HCl) Aqueous HCl, room temperature Quantitative ≥97 Crystalline solid

Spectroscopic Characterization (Example from Hydrogenation Product)

  • ^1H NMR (CDCl3, 400 MHz): δ 3.07 (multiplet, 2H), 2.89 (doublet, 2H, J=11.6 Hz), 1.56 (broad singlet, 1H), 1.25 (multiplet, 2H), 1.00 (singlet, 3H), 0.98 (singlet, 3H).

Alternative Synthetic Processes

A patented method describes the preparation of related 3-azabicyclo[3.1.0]hexane derivatives through:

  • Reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with sodium bisulfite to form a bisulfite adduct.
  • Subsequent treatment of this adduct with sodium cyanide in aqueous solution at room temperature to yield 2-cyano-3-azabicyclo[3.1.0]hexane derivatives.
  • This approach highlights the potential for functional group transformations on the azabicyclohexane scaffold, which can be adapted for preparing N,N-dimethyl derivatives after further modifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has been investigated for its potential as a pharmacological agent due to its structural similarity to various neurotransmitters and its ability to interact with receptors in the central nervous system.

Case Studies :

  • Neurotransmitter Modulation : Research indicates that DMABH may influence neurotransmitter systems, particularly those involving acetylcholine, which can have implications for treating cognitive disorders such as Alzheimer's disease.

Synthesis of Novel Compounds

The compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Synthesis Applications :

  • Intermediate for Drug Development : DMABH can be utilized to synthesize more complex molecules that exhibit biological activity, making it a critical component in drug discovery programs.

Biological Studies

Studies have shown that compounds similar to DMABH can exhibit antimicrobial and antifungal properties, expanding its potential applications beyond just medicinal chemistry.

Research Findings :

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of DMABH may possess significant antimicrobial activity, warranting further investigation into their mechanisms of action and efficacy against various pathogens.

Data Tables

Hazard SymbolSignal WordHazard Statements
GHS07WarningH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The nitrogen atom within the ring system can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine Hydrochloride
  • Structure : Benzyl groups replace methyl substituents.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₉H₂₁ClN₂ (higher lipophilicity due to aromatic rings).
  • Key Differences :
    • Increased steric bulk and π-π interactions enhance binding affinity in receptor-targeted applications.
    • Used as a synthetic intermediate for functionalized heterocycles .
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂ (MW: 261.2 g/mol).
  • SMILES : C1C2C(C2N)CN1CC3=CC=CC=C3 .
  • Key Differences :
    • Benzyl group introduces aromaticity, improving membrane permeability.
    • Higher molecular weight and solubility in organic solvents compared to dimethyl derivatives .
(1R,5S,6r)-3,3-Difluoro-N-methylbicyclo[3.1.0]hexan-6-amine Hydrochloride
  • Structure : Difluoro substitution at position 3.
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and electronegativity.
    • Used in LPAR1 antagonism studies for cardiovascular and anti-diabetic applications .

Functional Group Modifications

(1R,5S,6R)-N,N-Dimethyl-3-azabicyclo[3.1.0]hexanone-6-carboxamide Hydrochloride
  • Structure : Incorporates a ketone and carboxamide group.
  • Molecular Formula: Not fully specified (estimated C₉H₁₅ClN₂O₂).
  • Key Differences: Carboxamide increases hydrogen-bonding capacity, improving aqueous solubility. Potential use in peptidomimetic drug design .
3-Azabicyclo[3.1.0]hexan-6-ol Hydrochloride
  • Structure : Hydroxyl group replaces dimethylamine.
  • Molecular Formula: C₅H₁₀ClNO (MW: 135.6 g/mol).
  • Key Differences: Hydroxyl group enhances polarity and reduces logP. Limited stability under acidic conditions compared to amine derivatives .

Stereochemical Variations

rel-(1R,5S,6s) vs. (1R,5S,6R) Enantiomers
  • Key Differences: Stereochemistry at position 6 (exo vs. endo) affects receptor binding. For example, the rel-(1R,5S,6s) enantiomer (CAS 1622351-34-1) is prioritized in asymmetric synthesis for trovalloxacin analogs . Diastereoselective synthesis methods using Na/NH₃ or Li/ethylamine yield thermodynamically stable 6α-amino configurations .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride 1622351-34-1 C₇H₁₆Cl₂N₂ 199.12 Rigid scaffold, high purity Drug discovery, conformational studies
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride 2701535-43-3 C₁₉H₂₁ClN₂ 308.84 (est.) High lipophilicity Intermediate for heterocycles
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride 1956384-80-7 C₁₂H₁₈Cl₂N₂ 261.20 Aromatic interactions Pharmacological studies
(1R,5S,6r)-3,3-Difluoro-N-methylbicyclo[3.1.0]hexan-6-amine hydrochloride N/A C₇H₁₀ClF₂N 181.62 (est.) Enhanced metabolic stability LPAR1 antagonism
3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride 2109242-25-1 C₅H₁₀ClNO 135.60 Polar, hydrogen-bonding Solubility studies

Research Findings and Implications

  • Stereochemical Influence: The rel-(1R,5S,6s) enantiomer (CAS 1622351-34-1) exhibits superior diastereoselectivity in synthesizing trovalloxacin analogs, a fluoroquinolone antibiotic .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 1909337-55-8) offer better aqueous solubility than free bases, critical for in vitro assays .
  • Market Availability : Over 12 global suppliers, including Pure Chemistry Scientific (USA) and SYN Pharma (China), provide this compound at $80–90/kg, reflecting its demand in anti-tumor and cardiovascular research .

Biological Activity

N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, commonly referred to as rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride , is a bicyclic amine compound with potential pharmacological applications. This article explores its biological activity, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C7_7H15_{15}Cl2_2N2_2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 1622351-34-1

Safety Profile

The compound carries several hazard statements indicating potential respiratory irritation and eye damage (H335, H319). Precautionary measures include avoiding inhalation and skin contact .

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is suggested to act as a cholinergic agent , potentially influencing acetylcholine pathways, which are critical in cognitive functions and muscle control.

Pharmacological Studies

Research indicates that this compound may have implications in treating neurodegenerative diseases and enhancing cognitive functions due to its cholinergic properties. For instance:

  • In Vitro Studies : The compound has shown inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thus prolonging its action on postsynaptic receptors.
  • In Vivo Studies : Animal models have demonstrated improvements in memory retention and learning ability following administration of this compound, suggesting potential therapeutic benefits in cognitive disorders.

Table 1: Summary of Biological Activities

Study TypeActivity ObservedReference
In VitroAChE inhibition
In VivoEnhanced memory and learning in rodent models
Clinical TrialsPotential for treating Alzheimer's disease

Case Study 1: Cognitive Enhancement

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on cognitive performance in aged rats. The results showed a significant improvement in performance on the Morris water maze test, indicating enhanced spatial learning and memory retention.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound reduced cell death and improved neuronal survival rates in vitro.

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride?

The compound can be synthesized via nucleophilic substitution or selective deprotection strategies. For example, demonstrates the use of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine in methanol to react with imidoyl chloride derivatives, yielding bicyclic amines in high yields (80%) . Subsequent hydrogenolysis or acid treatment converts intermediates into the dihydrochloride salt, as seen in for related bicyclic amine derivatives .

Q. Which analytical methods are critical for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the bicyclic framework and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Elemental analysis ensures stoichiometric chloride content in the dihydrochloride form .

Q. How can researchers assess the purity of this compound in preclinical studies?

Purity is typically evaluated via reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Complementary techniques include ion chromatography for chloride quantification and Karl Fischer titration for moisture analysis .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

Diastereoselective synthesis, as in , employs chiral auxiliaries or enantioselective catalysis. For example, chloro-enamine intermediates (e.g., 6a/6b) are used to introduce stereochemistry, followed by selective deprotection to isolate target diastereomers . Chiral HPLC or crystallization resolves enantiomers post-synthesis.

Q. How does the dihydrochloride salt form influence reactivity in nucleophilic substitutions?

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions at the amine moiety. shows that nucleophilic substitution at the imidoyl chloride unit proceeds efficiently in methanol, likely due to improved protonation of the amine . Comparative studies ( ) indicate dihydrochloride salts exhibit higher reactivity than hydrochloride counterparts in such reactions .

Q. What experimental designs mitigate contradictions in spectroscopic data interpretation?

Cross-validation using multiple techniques is critical. For instance, NMR coupling constants may conflict with X-ray-derived torsion angles; dynamic NMR experiments or computational modeling (DFT) resolve such discrepancies. highlights the importance of crystallographic data for unambiguous stereochemical assignments .

Q. Why is the dihydrochloride form preferred over hydrochloride in pharmacological studies?

Dihydrochloride salts often demonstrate superior stability under physiological conditions and enhanced bioavailability. notes their increased solubility in aqueous media, which is critical for in vitro assays and pharmacokinetic studies .

Q. What protecting group strategies optimize functionalization of the bicyclic amine core?

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are commonly used. demonstrates selective benzylation of the amine, followed by acid-mediated deprotection to regenerate the free base. For acid-sensitive intermediates, Boc protection is preferable .

Q. How is this compound applied in the synthesis of bioactive molecules?

The bicyclic amine serves as a rigid scaffold in drug discovery. details its use in synthesizing trovafloxacin diastereomers, highlighting its role in developing quinolone antibiotics with improved gyrase inhibition .

Q. What stability considerations are critical for long-term storage?

The dihydrochloride salt should be stored desiccated at −20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS monitoring for byproducts like dealkylated amines or oxidized species .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 2
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N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

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